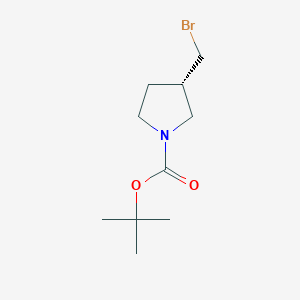
Ethyl 6-(dimethylamino)pyridazine-3-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of EDPC is unique and has been the subject of research interest. A related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, had its molecular crystal structures optimized using density functional theory (DFT) calculations . The results were consistent with X-ray diffraction data .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ethyl 6-(dimethylamino)pyridazine-3-carboxylate has been utilized in various synthetic and chemical transformation processes, demonstrating its versatility in organic chemistry. One study detailed the regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate, highlighting the compound's role in generating 1-substituted ethyl 1H-pyrazole-5-carboxylates and diethyl 1H-pyrazole-3,4-dicarboxylates. This research showcases the compound's utility in synthesizing pyrazole derivatives, a class of compounds with significant biological activity (Hanzlowsky et al., 2003).
Another study explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, further demonstrating the compound's contribution to synthesizing heterocyclic compounds with potential pharmaceutical applications (Albreht et al., 2009).
Applications in Heterocyclic Chemistry
This compound is also pivotal in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry. Research shows its involvement in the synthesis of novel analogues of guanine, albeit without the antiviral activity of some related compounds. This underscores the chemical's role in exploring nucleoside analogues and their biological activities (Ehler et al., 1977).
Moreover, it has facilitated the synthesis of pyrrolo[1,2-a]pyrazine derivatives, offering a route to novel analogues of natural alkaloids like peramine, which have implications in drug discovery and development (Voievudskyi et al., 2016).
Contributions to Pyridazine Chemistry
The compound's significance extends to pyridazine chemistry, where it has been used in synthesizing derivatives with potential for pharmacological applications. This is evident in the preparation of pyridazine derivatives and related compounds, showcasing the compound's utility in creating scaffolds for developing new therapeutic agents (Deeb et al., 1992).
Propiedades
IUPAC Name |
ethyl 6-(dimethylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-6-8(11-10-7)12(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKICVKNDVGKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)







![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
